molecular formula C7H7IN2O2 B14842142 (4-Amino-6-iodopyridin-2-YL)acetic acid

(4-Amino-6-iodopyridin-2-YL)acetic acid

Cat. No.: B14842142
M. Wt: 278.05 g/mol
InChI Key: ONKVKMLIDXHRKO-UHFFFAOYSA-N
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Description

(4-Amino-6-iodopyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-iodopyridin-2-YL)acetic acid typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of reagents such as iodine, acetic anhydride, and ammonia under controlled temperatures and pH .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-6-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Amino-6-iodopyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (4-Amino-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

2-(4-amino-6-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7IN2O2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

ONKVKMLIDXHRKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)I)N

Origin of Product

United States

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